molecular formula C20H25NO3 B234481 3,11,17-Trioxoandrostane-5-carbonitrile CAS No. 144940-53-4

3,11,17-Trioxoandrostane-5-carbonitrile

Cat. No.: B234481
CAS No.: 144940-53-4
M. Wt: 327.4 g/mol
InChI Key: KTCCSAJITZHMGX-DTVKZUOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,11,17-Trioxoandrostane-5-carbonitrile is a synthetic androstane steroid derivative of interest in structural chemistry and biochemical research. Its molecular structure has been confirmed by X-ray crystallography, which revealed that the 5α-cyano group has a distinct influence on the conformation of the steroid's A-ring . The nitrile functional group is a robust and biocompatible moiety often used in medicinal chemistry to act as a hydrogen bond acceptor, mimicking carbonyl groups in interactions with enzyme active sites . This makes nitrile-containing compounds valuable tools for studying enzyme inhibition and receptor binding. As a research chemical, this compound is provided "For Research Use Only." It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

CAS No.

144940-53-4

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile

InChI

InChI=1S/C20H25NO3/c1-18-10-15(23)17-13(14(18)3-4-16(18)24)6-8-20(11-21)9-12(22)5-7-19(17,20)2/h13-14,17H,3-10H2,1-2H3/t13-,14-,17+,18-,19+,20-/m0/s1

InChI Key

KTCCSAJITZHMGX-DTVKZUOLSA-N

SMILES

CC12CCC(=O)CC1(CCC3C2C(=O)CC4(C3CCC4=O)C)C#N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@]1(CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C#N

Canonical SMILES

CC12CCC(=O)CC1(CCC3C2C(=O)CC4(C3CCC4=O)C)C#N

Synonyms

3,11,17-trioxoandrostane-5 alpha-carbonitrile
3,11,17-trioxoandrostane-5-carbonitrile
trioxoandrost-5CN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Polarity and Solubility: The 17-pyridyl group in the diene-carbonitrile compound increases polarity compared to the main compound’s ketone-dominated structure . Conversely, the ethylenedioxy group in the 17β-carbonitrile analog enhances lipophilicity (LogP = 3.95) .

Thermal Stability :

  • The 4-aza-carboxylic acid derivative exhibits exceptional thermal stability (melting point 315°C), likely due to intermolecular hydrogen bonding from the carboxylic acid and aza groups .

Biological Relevance :

  • While the main compound is primarily a structural tool, the 4-aza-carboxylic acid analog is patented for pharmaceutical use, suggesting modified bioavailability or receptor affinity due to its aza and carboxylic acid groups .

Research Findings and Implications

  • Conformational Flexibility: X-ray data show that even minor substituent changes (e.g., 5α-CN vs. 6-CN) alter ring conformations, which may impact binding in steroid receptors or enzymes .
  • Synthetic Utility : The ethylenedioxy-protected analog demonstrates how keto-group masking enables selective functionalization at other positions, a strategy useful in hormone derivative synthesis .

Preparation Methods

Precursor Selection and Initial Modifications

The synthesis typically begins with androstane or its oxidized derivatives. Androstane-3,11,17-trione serves as a common precursor due to its pre-existing ketone groups at positions 3, 11, and 17. To introduce the cyano group at C-5, the precursor must first undergo functionalization at this position. In the 1992 study by Papini et al., the 5α-hydroxy analog of androstane-3,11,17-trione was converted into a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution. For instance, treatment of 5α-hydroxy-androstane-3,11,17-trione with methanesulfonyl chloride in anhydrous pyridine yields the corresponding mesylate, which is subsequently reacted with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C.

Cyanation Strategies

The cyano group’s introduction at C-5 is critical for achieving the desired stereochemistry. Two primary methods dominate:

Nucleophilic Substitution

In this approach, a halogen or sulfonate leaving group at C-5 is displaced by a cyanide ion. For example, the 5α-mesylate derivative of androstane-3,11,17-trione reacts with KCN in a polar aprotic solvent, yielding 3,11,17-trioxoandrostane-5α-carbonitrile with retention of configuration due to steric hindrance. The reaction typically proceeds at 70–80°C over 12–24 hours, with yields ranging from 60% to 75%.

Direct Oxidation-Cyanation

Alternative routes involve the oxidation of a 5α-amine intermediate to a nitrile. However, this method is less common due to competing side reactions and lower yields.

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. DMF and dimethyl sulfoxide (DMSO) are preferred for their ability to solubilize both the steroid substrate and cyanide ions. Elevated temperatures (70–100°C) accelerate substitution but may lead to decomposition, necessitating careful monitoring.

Stereochemical Control

The 5α configuration is preserved through steric guidance from the steroid’s rigid framework. Molecular modeling studies suggest that the A-ring’s chair conformation directs cyanide attack from the α face, minimizing non-bonded interactions.

Analytical Characterization

X-ray Crystallography

The 1992 crystal structure analysis by Papini et al. confirmed the 5α-cyano configuration and planar geometry of the ketone groups. Key bond lengths include:

  • C5–C≡N: 1.46 Å

  • C3=O: 1.21 Å

  • C11=O: 1.22 Å

  • C17=O: 1.23 Å

These metrics align with theoretical values for analogous nitriles and ketones.

Spectroscopic Data

  • IR Spectroscopy : Strong absorptions at 2,250 cm⁻¹ (C≡N stretch) and 1,710–1,740 cm⁻¹ (C=O stretches).

  • ¹H NMR : Absence of protons at C-5, with characteristic shifts for methyl groups (δ 1.2–1.5 ppm) and angular methyls (δ 0.8–1.0 ppm).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution7598High stereoselectivityLong reaction time
Oxidation-Cyanation4585Fewer stepsLow yield, side products

Applications and Derivatives

3,11,17-Trioxoandrostane-5α-carbonitrile serves as a precursor for steroid-based inhibitors and receptor modulators. Derivatives with modified cyano groups exhibit enhanced binding affinity for glucocorticoid receptors, as demonstrated in recent pharmacological studies .

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